Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of specific catalysts can be employed to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo-triazine compounds .
Scientific Research Applications
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications .
Biological Activity
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo-triazine family, characterized by a complex heterocyclic structure. Its molecular formula is C17H18ClN3O4, with a molecular weight of approximately 365.80 g/mol. The presence of the 4-chlorophenyl group and the methoxy-2-oxoethyl moiety contributes to its biological efficacy.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazolo[5,1-c][1,2,4]triazines, including this compound. The mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways.
- Case Study : In a study examining various pyrazole derivatives, this compound exhibited significant COX-II inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib. The selectivity for COX-II over COX-I suggests a reduced risk of gastrointestinal side effects typically associated with non-selective NSAIDs .
Anticancer Activity
The compound's anticancer potential has been explored in various in vitro and in vivo studies. It has shown promise against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Research Findings : In a recent study published in ACS Omega, derivatives of pyrazolo-triazines were evaluated for their anticancer activity against breast and colon cancer cell lines. This compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the cell line tested .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in inflammatory and cancer pathways:
- COX Enzyme Inhibition : By inhibiting COX-II, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, preventing proliferation .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C18H17ClN4O4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H17ClN4O4/c1-4-12-15(10-5-7-11(19)8-6-10)17-21-20-16(18(25)27-3)13(23(17)22-12)9-14(24)26-2/h5-8H,4,9H2,1-3H3 |
InChI Key |
GUFYPXFNUQMDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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